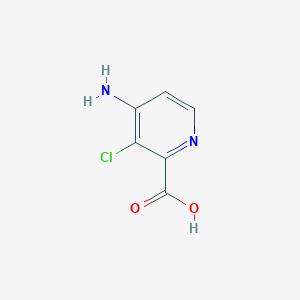

4-氨基-3-氯吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-3-chloropyridine-2-carboxylic acid is a compound that has been studied in the context of supramolecular chemistry, particularly in the formation of cocrystals and molecular salts with organic acids. The compound has been used as a coformer with 3-chlorobenzoic acid and 4-chlorobenzoic acid, leading to the formation of a cocrystal and molecular salts, which have been characterized using various spectroscopic and X-ray diffraction techniques .

Synthesis Analysis

The synthesis of compounds involving 4-amino-3-chloropyridine-2-carboxylic acid has been achieved through cocrystallization methods. Organic acids were treated with amino-chloropyridine derivatives to afford the desired cocrystals and salts. The synthesis process is typically characterized by spectroscopic methods such as FT-IR and UV/visible spectroscopy, as well as X-ray powder diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD) .

Molecular Structure Analysis

The molecular structure of the cocrystals and salts formed from 4-amino-3-chloropyridine-2-carboxylic acid has been elucidated using SC-XRD. The position of the chlorine substituent on the phenyl ring plays a significant role in the supramolecular chemistry observed, influencing proton transfer between acid/base pairs. The molecular structure is further supported by DFT calculations, which help to reproduce the existence of supramolecular assemblies and provide insight into electronic properties and noncovalent interactions .

Chemical Reactions Analysis

The chemical behavior of 4-amino-3-chloropyridine-2-carboxylic acid in reactions is primarily associated with its ability to form cocrystals and salts through acid/base interactions. The compound engages in proton transfer with organic acids, leading to the formation of stable supramolecular structures. These interactions are often governed by the presence of noncovalent interactions such as hydrogen bonding, which is a critical factor in the formation of the observed supramolecular synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of the cocrystals and salts derived from 4-amino-3-chloropyridine-2-carboxylic acid have been characterized by various techniques. The experimental and theoretical structural parameters are reported to be within the expected range. Additionally, the compounds exhibit moderate biological activities, including antibacterial properties against selected Gram-positive and Gram-negative bacterial strains, as well as antioxidant capabilities as evidenced by DPPH free radical scavenging .

科学研究应用

晶体结构研究

- 晶体结构中的氢键:4-氨基-3-氯吡啶-2-羧酸衍生物在其晶体结构中显示出独特的氢键模式。例如,2-氨基-5-氯吡啶与苯甲酸中的羧基形成氢键结构,有助于形成与晶体轴平行的链条(Hemamalini & Fun,2010)。

合成和复合物形成

- 与水杨酸的共结晶:与水杨酸的共结晶研究揭示了复合固体形式的形成,包括水合物和溶剂合物。这表明该化合物具有形成多样结构的能力,可能在材料科学中应用(Montis & Hursthouse, 2012)。

抗菌活性

- 抗菌性能:对4-氨基-3-氯吡啶-2-羧酸衍生物的抗菌活性进行了研究。使用该酸合成的化合物对某些细菌和真菌菌株显示出可变和适度的活性,表明其在开发新的抗菌剂方面具有潜力(Patel, Agravat, & Shaikh, 2011)。

化学合成和优化

- 优化合成过程:已进行研究以改进4-氨基-3-氯吡啶-2-羧酸衍生物的合成方法,这对于工业和制药应用至关重要。例如,优化反应条件以提高某些衍生物的产率和纯度已有记录(Song, 2007)。

分子络合研究

- 与核苷酸碱基的络合:已对该化合物及其衍生物进行研究,以了解其与核苷酸碱基形成络合物的能力。这对于理解分子相互作用并设计具有特定靶标相互作用的药物具有重要意义(Zimmerman, Wu, & Zeng, 1991)。

安全和危害

4-Amino-2-chloropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name |

4-amino-3-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMORBPDRBXCCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376437 |

Source

|

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloropyridine-2-carboxylic acid | |

CAS RN |

76165-18-9 |

Source

|

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)